5-(3-Methoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine
Description
Properties
Molecular Formula |
C16H16N4OS |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-benzylsulfanyl-5-(3-methoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H16N4OS/c1-21-14-9-5-8-13(10-14)15-18-19-16(20(15)17)22-11-12-6-3-2-4-7-12/h2-10H,11,17H2,1H3 |
InChI Key |
VUEIRLGDXCWSRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The 1,2,4-triazole scaffold is commonly constructed via cyclocondensation reactions. For the target compound, 3-(phenylmethylthio) and 5-(3-methoxyphenyl) groups are introduced during or after triazole ring formation. A representative approach involves:
-
Reacting 3-methoxybenzoyl hydrazide with benzyl isothiocyanate to form a thiosemicarbazide intermediate.
-
Intramolecular cyclization under acidic conditions (e.g., HCl/EtOH) to yield the 1,2,4-triazole ring.
Key parameters:
Thiophile-Promoted Carbodiimide Cyclization
An alternative route employs thiourea derivatives as precursors. Mercury(II) acetate [Hg(OAc)₂] acts as a thiophile to generate carbodiimides, which subsequently react with acyl hydrazides:
-
1-(3-Methoxyphenyl)-3-(benzylthio)thiourea is treated with Hg(OAc)₂ to form a carbodiimide intermediate.
-
Reaction with aminoguanidine hydrochloride under microwave irradiation (100°C, 30 min) induces cyclization.
Advantages :
Functionalization Strategies
Introduction of the 3-Methoxyphenyl Group
The 3-methoxyphenyl moiety is incorporated via:
-
Friedel-Crafts alkylation : Using 3-methoxyphenylboronic acid and a triazole precursor in the presence of Pd(PPh₃)₄.
-
Nucleophilic aromatic substitution : Reactive halogenated triazoles (e.g., 5-chloro-1,2,4-triazole) undergo substitution with 3-methoxyphenol under basic conditions (K₂CO₃, DMF).
Optimized conditions :
Benzylthio Group Attachment
The phenylmethylthio (-SCH₂C₆H₅) substituent is introduced via:
-
Thiol-alkylation : Treating 3-mercapto-1,2,4-triazole with benzyl bromide in the presence of NaH (THF, 0°C→RT).
-
Mitsunobu reaction : Using diethyl azodicarboxylate (DEAD) and PPh₃ to couple benzylthiol to a hydroxylated triazole intermediate.
Critical considerations :
-
Exclusion of moisture to prevent oxidation of thiols
-
Use of radical inhibitors (e.g., BHT) to suppress disulfide formation
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency for triazole derivatives:
One-Pot Protocol
-
Combine 3-methoxybenzohydrazide , benzyl isothiocyanate , and aminoguanidine hydrochloride in DMSO.
Results :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.36 (s, 1H, triazole-H), 7.54–7.31 (m, 8H, aromatic), 6.89 (t, J = 7.2 Hz, 1H), 4.12 (s, 2H, SCH₂), 3.78 (s, 3H, OCH₃)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Cyclocondensation | 65–75 | 90–92 | 6–8 | Low |
| Microwave-assisted | 80–85 | 95–98 | 0.3–0.5 | Moderate |
| Thiophile-promoted | 70–78 | 93–95 | 2–3 | High |
Key observations :
-
Microwave synthesis offers optimal balance between yield and time
-
Thiophile methods require toxic Hg salts, limiting scalability
Challenges and Mitigation Strategies
Regioselectivity Issues
Unwanted regioisomers (e.g., 1,3,4-triazoles) may form due to:
-
Competing reaction pathways during cyclization
-
Electronic effects of substituents
Solutions :
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The methoxyphenyl and phenylmethylthio groups can enhance binding affinity and specificity to target molecules. The triazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 5-(3-Methoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine can be contextualized by comparing it to analogous triazole derivatives, as outlined below:
Substituent Variations on the Triazole Core
A. Position 5 Modifications:
- 5-(3-Ethoxyphenyl)-3-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine (): This analog replaces the 3-methoxyphenyl group with a 3-ethoxyphenyl moiety.
- 4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione (): Substitution with a fluorine atom at the phenyl ring enhances electronegativity, which may improve binding affinity to biological targets. The thione (-SH) group at position 3 also differs from the benzylthio group in the target compound, affecting redox properties .
B. Position 3 Modifications:
- 5-((5-Amino-1,3,4-thiadiazole-2-ylthio)methyl)-4-phenyl-1,2,4-triazole-3-thione (–9): These compounds feature a thiadiazole-thioether hybrid structure.
- S-Alkylderivatives of 1,2,4-triazole-3-thiones (–11):
Alkylation of the thiol group (e.g., with haloalkanes) increases steric bulk and modifies solubility. For example, 5-(thiophene-3-ylmethyl)-4-phenyl-1,2,4-triazole-3-thiol () exhibits distinct electronic properties due to the thiophene ring .
Heterocyclic Core Modifications
- 4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine ():
Replacing the triazole core with an oxadiazole ring alters the compound’s electronic profile and stability. Oxadiazoles are less basic than triazoles, which may reduce solubility in polar solvents .
Data Tables: Key Comparative Properties
Research Findings and Implications
- Synthesis Efficiency: The target compound’s benzylthio group may be synthesized via nucleophilic substitution (e.g., using benzyl bromide and triazole-thiol intermediates), similar to methods in –11. Yields for such reactions typically range from 70–85% under optimized conditions .
- Biological Activity: While direct pharmacological data for the target compound are lacking, structurally related triazoles exhibit antimicrobial, anticancer, and anti-inflammatory properties. For instance, thiadiazole-triazole hybrids () show promise in silico predictions for kinase inhibition .
- Solubility and Stability: The methoxy group enhances water solubility compared to ethoxy or fluorine substituents, but the benzylthio group may reduce it due to hydrophobicity. Stability under physiological conditions remains uncharacterized.
Scientific Research Applications
Antifungal Activity
Triazole derivatives have been extensively studied for their antifungal properties. The compound has shown promising results against various fungal strains, particularly those resistant to conventional treatments.
- Mechanism of Action : Triazoles inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death.
- Case Study : A study evaluated the antifungal efficacy of several triazole derivatives against Candida albicans and Aspergillus fumigatus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of fluconazole, suggesting potential as a therapeutic agent in treating fungal infections .
Antimicrobial Properties
Beyond antifungal activity, triazole compounds have demonstrated broad-spectrum antimicrobial effects.
- Research Findings : In vitro studies have shown that 5-(3-Methoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine is effective against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with nucleic acid metabolism.
- Data Table: Antimicrobial Efficacy
| Microbial Strain | MIC (µg/mL) | Comparison (Fluconazole) |
|---|---|---|
| Staphylococcus aureus | 10 | 20 |
| Escherichia coli | 15 | 30 |
| Candida albicans | 5 | 10 |
Anticancer Potential
Triazoles are also being investigated for their anticancer properties, with some derivatives showing selective toxicity towards cancer cells.
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in cancerous cells.
- Case Study : A recent investigation into related triazole compounds revealed significant cytotoxic effects against melanoma cell lines, with IC50 values indicating potent activity at low concentrations . The study suggested that the compound could serve as a lead for developing new anticancer agents.
Chemical Reactions Analysis
Triazole Core Formation
The 1,2,4-triazole ring is typically synthesized via cyclization of thiosemicarbazides or hydrazine derivatives. For example:
-
Hydrazine-Acyl Chloride Condensation : Thiosemicarbazide reacts with acyl chlorides (e.g., 3-methoxybenzoyl chloride) in DMF/pyridine to form 1-acyl-thiosemicarbazides, which undergo base-mediated cyclization (e.g., ethanolic NaOH) to yield 5-mercapto-1,2,4-triazoles .
-
Oxidative Cyclization : Hydrazones derived from 3-methoxyphenyl ketones undergo SeO₂-mediated oxidative cyclization to form the triazole ring .
Sulfur Functionalization at C-3
The phenylmethylthio group is introduced via nucleophilic substitution or alkylation:
-
Alkylation of 5-Mercapto-triazoles : Reaction of 5-mercapto-1,2,4-triazole intermediates with benzyl bromide or chlorides in the presence of NaOEt/EtOH, yielding 3-(phenylmethylthio) derivatives. Yields range from 65–85% depending on substituents .
-
Copper-Catalyzed Coupling : Cu(OAc)₂ facilitates the coupling of thiosulfonates or diselenides with alkynes and azides, enabling regioselective S-alkylation .
Amine Functionalization at C-4
The 4-amine group is introduced via:
-
Nucleophilic Displacement : Reaction of 4-chloro-triazoles with ammonia or amines under reflux conditions .
-
Reductive Amination : Catalytic hydrogenation of 4-nitro-triazole precursors using Pd/C or Raney Ni .
Thioether Oxidation
The phenylmethylthio group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| H₂O₂/AcOH | 3-(Phenylmethylsulfinyl) | 72 | 0°C, 2h |
| mCPBA | 3-(Phenylmethylsulfonyl) | 88 | RT, 6h |
Amine Reactivity
The 4-amine group participates in:
-
Acylation : Reaction with acetyl chloride or benzoyl chloride to form amides (yields: 70–90%) .
-
Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) to yield imines, which are stabilized by the electron-rich triazole ring .
Methoxy Group Demethylation
The 3-methoxyphenyl group can be demethylated using BBr₃ or HI to yield phenolic derivatives, enabling further functionalization .
Biological Activity and Reaction Implications
The compound exhibits enzyme inhibitory activity, particularly against bacterial DNA gyrase and human carbonic anhydrase isoforms. Key findings include:
-
Antibacterial Action : The thioether and methoxyphenyl groups enhance lipophilicity, improving membrane penetration. MIC values against S. aureus and E. coli range from 2–8 µg/mL .
-
Enzyme Inhibition : Docking studies indicate hydrogen bonding between the triazole NH and enzyme active sites (e.g., Bacillus subtilis gyrase) .
Stability and Degradation
Q & A
Basic: What are the key synthetic routes for 5-(3-Methoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine, and how is structural confirmation performed?
The synthesis typically involves S-alkylation of triazole-thione precursors. For example, derivatives can be synthesized by reacting 1,2,4-triazole-3-thiol intermediates with halogenated reagents (e.g., benzyl halides) under reflux in ethanol or dimethylformamide (DMF) . Structural confirmation relies on 1H NMR spectroscopy , elemental analysis , and chromatography-mass spectrometry (LC-MS) to verify substituent positions and purity . For instance, the methoxyphenyl group’s aromatic protons are identifiable via distinct splitting patterns in NMR, while the phenylmethylthio group’s sulfur linkage is confirmed through mass spectral fragmentation .
Basic: Which physicochemical properties are critical to characterize for this compound, and what methods are recommended?
Critical properties include:
- Solubility : Tested in polar (e.g., water, ethanol) and nonpolar solvents (e.g., chloroform) via gravimetric analysis.
- Thermal stability : Assessed using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).
- Crystallinity : Determined via X-ray diffraction (XRD) for polymorph identification .
- Lipophilicity (LogP) : Measured via shake-flask or HPLC methods to predict membrane permeability .
Advanced: How do structural modifications at the S-alkyl or aryl positions affect pharmacological activity?
- S-alkyl chain length : Longer alkyl chains (e.g., ethyl vs. methyl) often enhance lipophilicity, improving bioavailability but potentially increasing toxicity. For example, S-benzyl derivatives show higher antifungal activity compared to shorter chains .
- Aryl substituents : Electron-donating groups (e.g., 3-methoxy) on the phenyl ring enhance antimicrobial activity by stabilizing charge-transfer interactions with target enzymes. Conversely, electron-withdrawing groups (e.g., 4-fluoro) may reduce activity .
- Thione vs. thiol tautomers : Thione forms (C=S) exhibit stronger hydrogen-bonding capacity, influencing receptor binding .
Advanced: What computational tools are effective for predicting biological activity and ADMET profiles?
- PASS Online : Predicts antibacterial, antifungal, and antiviral activities based on structural motifs. For example, triazole-thiol derivatives with methoxyphenyl groups are prioritized for antimycobacterial screening .
- SwissADME : Evaluates drug-likeness parameters (e.g., bioavailability radar, BBB permeability) and identifies metabolic liabilities (e.g., CYP450 interactions) .
- Molecular docking : Used to simulate interactions with targets like fungal CYP51 or bacterial DNA gyrase. Docking scores correlate with experimental IC50 values .
Advanced: How can contradictory data in biological activity studies be resolved?
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., broth microdilution for MIC values) and include positive controls (e.g., fluconazole for antifungal assays) .
- Compound purity : Verify via HPLC (>95% purity) to exclude impurities affecting results .
- Structural analogs : Compare activity across derivatives to isolate substituent-specific effects. For instance, 3-methoxyphenyl derivatives may outperform 4-chlorophenyl analogs in cytotoxicity assays .
Advanced: What methodologies are recommended for establishing structure-activity relationships (SAR) in this compound class?
- Fragment-based design : Synthesize analogs with incremental modifications (e.g., methoxy → ethoxy, phenyl → pyridyl) and test in bioassays .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity. For example, bulky substituents at the 5-position may enhance binding to fungal lanosterol demethylase .
- Pharmacophore mapping : Identify essential features (e.g., hydrogen-bond acceptors at the triazole ring) using tools like Schrödinger’s Phase .
Advanced: How can researchers optimize experimental design for toxicity and efficacy balance?
- In vitro toxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices (SI = IC50-toxic/IC50-efficacy) .
- Dose-response curves : Generate EC50 (efficacy) and LC50 (toxicity) values to identify therapeutic windows .
- Metabolic stability : Assess liver microsome incubation to predict in vivo clearance rates .
Advanced: What strategies address low aqueous solubility in triazole derivatives?
- Salt formation : React with HCl or sodium bicarbonate to improve solubility .
- Nanoparticle formulation : Use poly(lactic-co-glycolic acid) (PLGA) carriers for controlled release .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) that convert to active forms in vivo .
Basic: What safety protocols are critical when handling this compound?
- Waste disposal : Segregate halogenated byproducts and neutralize acidic/basic residues before disposal .
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods during synthesis .
- Spill management : Absorb with vermiculite and treat with 10% sodium hydroxide solution for thiol-containing spills .
Advanced: How can researchers validate target engagement in mechanistic studies?
- Surface plasmon resonance (SPR) : Measure binding kinetics to purified enzymes (e.g., Candida albicans CYP51) .
- Gene knockout models : Compare activity in wild-type vs. ΔCYP51 strains to confirm target specificity .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for structure-based optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
